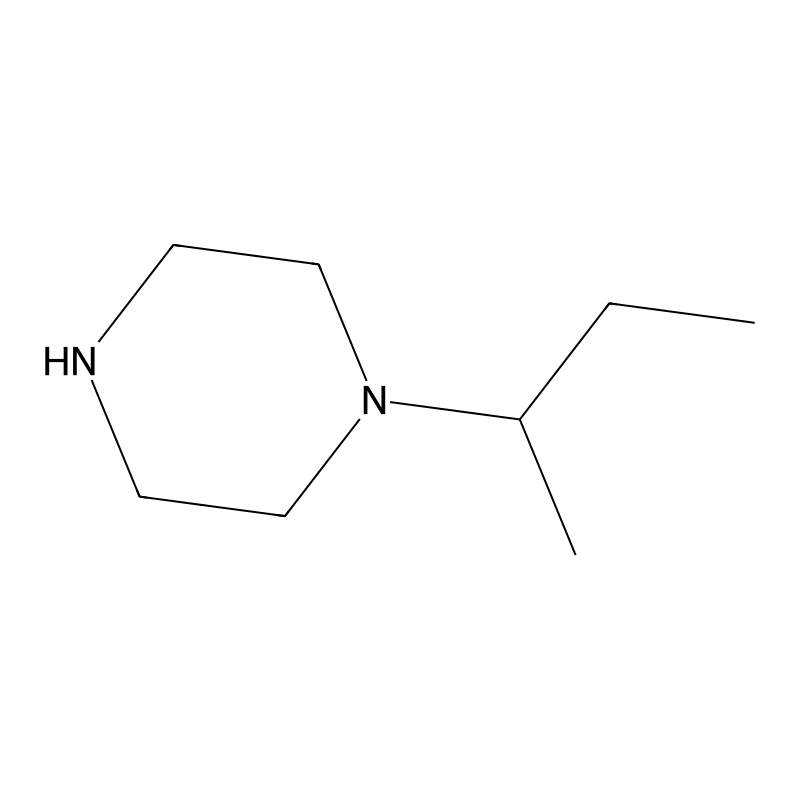

1-(2-Butyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Molecules:

-(2-Butyl)piperazine can serve as a building block for the synthesis of more complex molecules with various desired properties. Studies have explored its use in the synthesis of:

- Radiopharmaceuticals: Researchers have investigated the potential of 1-(2-Butyl)piperazine derivatives as radiopharmaceuticals for imaging specific organs or tissues in the body. []

- Histone Deacetylase (HDAC) Inhibitors: These molecules have potential applications in cancer treatment, and studies have explored the use of 1-(2-Butyl)piperazine as a linker in the design of HDAC inhibitors. []

1-(2-Butyl)piperazine is a cyclic organic compound featuring a piperazine ring with a butyl group attached to the nitrogen atom at the first position. Its molecular formula is , and it has a molar mass of approximately 142.24 g/mol. This compound exhibits properties characteristic of piperazines, including the ability to form hydrogen bonds due to its nitrogen atoms, which can act as both donors and acceptors in chemical interactions. The compound is primarily used in medicinal chemistry and as a building block for various pharmaceuticals.

Currently, there is no extensive scientific research available on the specific mechanism of action of 1-(2-Butyl)piperazine. However, piperazine derivatives can exhibit various biological activities depending on the substituents attached to the ring. Some act as central nervous system (CNS) depressants, while others can modulate ion channels or have antidepressant effects [].

As with most chemicals, it is advisable to handle 1-(2-Butyl)piperazine with caution in a laboratory setting following proper safety protocols. Specific data on the toxicity or hazards of 1-(2-Butyl)piperazine is not widely reported. However, piperazines in general can be irritating to the skin, eyes, and respiratory system. They may also be harmful if swallowed [].

- Alkylation: The nitrogen atoms in the piperazine ring can be alkylated using alkyl halides, leading to the substitution of hydrogen atoms with alkyl groups .

- Acylation: The compound can react with acyl halides or acid anhydrides to form amides, allowing for functional group modifications on the piperazine ring .

- N-oxidation: This reaction involves oxidizing agents that convert piperazine into N-oxides, which can have different biological activities .

- Coordination Chemistry: 1-(2-Butyl)piperazine can act as a ligand in coordination complexes with metal ions, forming stable complexes that may exhibit unique properties .

1-(2-Butyl)piperazine has been studied for its biological activity, particularly in relation to its interactions with various receptors and enzymes. Its structure allows it to modulate biological processes by acting as a ligand. Research indicates that derivatives of piperazine, including 1-(2-butyl)piperazine, may exhibit antipsychotic and anti-anxiety effects, making them relevant in pharmacological studies .

The synthesis of 1-(2-butyl)piperazine typically involves the following steps:

- Starting Material: The synthesis usually begins with commercially available piperazine.

- Alkylation: Piperazine is treated with butyl halides (such as butyl bromide) in the presence of a base (e.g., sodium hydride) to facilitate the substitution reaction.

- Purification: The product is purified through techniques such as recrystallization or chromatography to achieve high purity levels.

In industrial settings, these methods are scaled up for bulk production while ensuring optimized reaction conditions for yield and purity.

1-(2-Butyl)piperazine finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.

- Chemical Research: The compound is used in studies exploring the reactivity and properties of piperazine derivatives.

- Material Science: Functionalized piperazines can be utilized in developing new materials with specific chemical properties.

Research on 1-(2-butyl)piperazine has highlighted its interactions with biological macromolecules. It has been shown to interact with specific receptors, potentially influencing their activity. Studies indicate that this compound may enhance or inhibit enzyme activity, depending on its concentration and the specific biological context. Such interactions are crucial for understanding its pharmacological potential and guiding further drug development efforts .

Several compounds share structural similarities with 1-(2-butyl)piperazine. Here are some notable examples:

| Compound Name | Structure Description |

|---|---|

| (S)-1-Boc-2-butyl-piperazine | A Boc-protected derivative used in synthetic applications. |

| (S)-1-Boc-2-methyl-piperazine | Similar structure but with a methyl group instead of butyl. |

| (S)-1-Boc-2-phenyl-piperazine | Contains a phenyl group at the second position instead of butyl. |

| 1-n-butyl-piperazine | A linear analog where butyl is directly attached to one nitrogen atom. |

Uniqueness

The uniqueness of 1-(2-butyl)piperazine lies in its specific butyl substitution at the first position on the piperazine ring, which influences its steric and electronic properties compared to other derivatives. This distinct structure may affect its reactivity, binding affinities, and biological activities, making it particularly valuable for targeted pharmaceutical applications.

The synthesis of 1-(2-butyl)piperazine encompasses several well-established synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and operational efficiency. This comprehensive analysis examines the most significant methodologies employed in both academic and industrial settings, with particular emphasis on mechanistic understanding and process optimization.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent the most straightforward and widely employed methodology for the synthesis of N-alkylated piperazines. These approaches rely on the nucleophilic character of the nitrogen atoms in piperazine to displace appropriate leaving groups from alkyl halides or sulfonates [1] [2].

Piperazine Alkylation with 2-Butyl Halides

The direct alkylation of piperazine with 2-butyl halides constitutes the most conventional approach for synthesizing 1-(2-butyl)piperazine. This methodology involves the nucleophilic attack of piperazine on electrophilic carbon centers bearing suitable leaving groups [1] [2].

The reactivity order of 2-butyl halides follows the expected trend: iodide > bromide > chloride, with reaction rates varying significantly based on the leaving group capability. 2-Butyl bromide emerges as the optimal choice, providing an excellent balance between reactivity and cost-effectiveness [1]. The incorporation of iodide salts, particularly sodium iodide or potassium iodide, dramatically enhances reaction rates through halogen exchange mechanisms, effectively converting less reactive chlorides and bromides into more reactive iodides in situ [1].

Table 1: Nucleophilic Substitution Methods for 1-(2-Butyl)piperazine Synthesis

| Method | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Selectivity | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Piperazine alkylation with 2-butyl bromide | K₂CO₃/NaI | DMF/DMSO | 80-120 | 75-85 | High mono-alkylation | 6-12 |

| Piperazine alkylation with 2-butyl chloride | K₂CO₃/KI | DMF/DMSO | 100-140 | 65-80 | High mono-alkylation | 8-16 |

| Piperazine alkylation with 2-butyl tosylate | K₂CO₃ | DMF | 60-100 | 70-85 | High mono-alkylation | 4-8 |

| Protected piperazine alkylation (Boc-piperazine) | K₂CO₃ | DMF | 80-110 | 80-90 | Exclusive mono-alkylation | 6-10 |

| Protected piperazine alkylation (Cbz-piperazine) | K₃PO₄ | t-BuOH | 110 | 75-85 | Exclusive mono-alkylation | 12-16 |

The selectivity for mono-alkylation versus bis-alkylation represents a critical consideration in these reactions. Unprotected piperazine possesses two equivalent nitrogen atoms, creating the potential for over-alkylation to form bis-alkylated products [1] [2]. This challenge is effectively addressed through several strategies: (1) employment of excess piperazine (typically 2-4 equivalents), (2) careful temperature control to minimize over-alkylation, and (3) utilization of protecting group strategies [1].

The use of protected piperazine derivatives, particularly N-Boc-piperazine and N-Cbz-piperazine, provides exceptional selectivity for mono-alkylation [3]. These methodologies eliminate the possibility of bis-alkylation and facilitate product purification, albeit at the cost of additional protection and deprotection steps [3].

Buchwald-Hartwig Amination Strategies

The palladium-catalyzed Buchwald-Hartwig amination represents a powerful alternative for the synthesis of 1-(2-butyl)piperazine, particularly when starting from 2-butyl aryl halides or when enhanced functional group tolerance is required [4] [5] [6] [7].

This methodology employs palladium catalysts in conjunction with appropriate phosphine ligands to facilitate the formation of carbon-nitrogen bonds under relatively mild conditions [4] [6]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl or alkyl halide to palladium(0), coordination of the amine nucleophile, reductive elimination to form the carbon-nitrogen bond, and regeneration of the active catalyst [5] [7].

Table 2: Buchwald-Hartwig Amination Methods for 1-(2-Butyl)piperazine Synthesis

| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂/BINAP | 2-Butyl bromide | NaOt-Bu | Toluene | 100 | 82-90 | 2-3 | 8-12 |

| Pd₂(dba)₃/BINAP | 2-Butyl bromide | Cs₂CO₃ | m-Xylene | 110 | 85-92 | 3-5 | 6-10 |

| PdCl₂[P(o-tol)₃]₂ | 2-Butyl bromide | NaOt-Bu | Toluene | 100 | 78-88 | 3 | 10-15 |

| Pd(OAc)₂/RuPhos | 2-Butyl chloride | K₂CO₃ | t-BuOH | 110 | 75-85 | 1-2 | 12-18 |

| Pd(OAc)₂/SPhos | 2-Butyl iodide | NaOt-Bu | Dioxane | 80 | 88-95 | 2 | 4-8 |

Recent advances in ligand design have significantly enhanced the scope and efficiency of Buchwald-Hartwig aminations [4] [6]. Second and third-generation precatalysts, particularly those incorporating RuPhos and SPhos ligands, demonstrate exceptional activity toward challenging substrates, including sterically hindered secondary alkyl halides [7].

The choice of base plays a crucial role in reaction success, with sodium tert-butoxide and cesium carbonate emerging as optimal choices for most transformations [5] [8]. These bases provide sufficient basicity to deprotonate the amine nucleophile while maintaining compatibility with the palladium catalyst system [8].

Reductive Amination Pathways

Reductive amination represents an elegant and atom-economical approach for the synthesis of 1-(2-butyl)piperazine, proceeding through the formation of imine intermediates followed by selective reduction to the desired amine product [9] [10] [11].

Catalytic Hydrogenation of Imine Precursors

Catalytic hydrogenation of imine precursors provides exceptional yields and selectivity for the synthesis of 1-(2-butyl)piperazine [12] [13] [14]. This methodology involves the initial condensation of piperazine with 2-butyl aldehyde to form the corresponding imine, followed by catalytic reduction using heterogeneous catalysts under hydrogen atmosphere [9] [12].

Table 3: Reductive Amination Methods for 1-(2-Butyl)piperazine Synthesis

| Method | Imine Precursor | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|---|

| Catalytic hydrogenation (Pd/C) | 2-Butyl aldehyde + piperazine | H₂ (40 bar) | Methanol | 50 | 40 | 85-92 | 4-6 |

| Catalytic hydrogenation (Pt/C) | 2-Butyl aldehyde + piperazine | H₂ (50 bar) | Ethanol | 60 | 50 | 88-95 | 3-5 |

| Catalytic hydrogenation (Ru/C) | 2-Butyl aldehyde + piperazine | H₂ (30 bar) | Methanol/H₂O | 40 | 30 | 80-90 | 6-8 |

| NaBH₄ reduction | 2-Butyl aldehyde + piperazine | NaBH₄ | Methanol | RT | 1 | 70-80 | 8-12 |

| NaBH₃CN reduction | 2-Butyl aldehyde + piperazine | NaBH₃CN | Methanol | RT | 1 | 75-85 | 6-10 |

| NaBH(OAc)₃ reduction | 2-Butyl aldehyde + piperazine | NaBH(OAc)₃ | DCM | RT | 1 | 80-90 | 4-8 |

The selection of appropriate heterogeneous catalysts significantly influences reaction outcomes [12] [13]. Palladium on carbon (Pd/C) provides excellent activity and selectivity, particularly when employing 5% metal loading [12]. Platinum on carbon (Pt/C) demonstrates superior performance under slightly elevated temperatures and pressures, achieving yields exceeding 90% in optimized systems [14].

Ruthenium-based catalysts offer unique advantages for challenging substrates, operating effectively under milder conditions while maintaining high selectivity [13]. The choice of solvent system proves critical, with alcoholic solvents (methanol, ethanol) providing optimal results due to their ability to solubilize both reactants and facilitate efficient mass transfer [15] [12].

Borohydride-Mediated Reduction Systems

Chemical reduction using borohydride reagents provides an alternative to catalytic hydrogenation, offering operational simplicity and reduced equipment requirements [10] [11] [16]. These methodologies employ various borohydride species to achieve selective reduction of imine intermediates under mild conditions [16] [17].

Sodium borohydride (NaBH₄) represents the most economical option, though it requires careful pH control to achieve optimal selectivity [11] [16]. The reaction proceeds most efficiently in protic solvents, where the borohydride can effectively deliver hydride to the protonated imine intermediate [11].

Sodium cyanoborohydride (NaBH₃CN) offers enhanced selectivity, particularly in the presence of competing carbonyl functional groups [11]. This reagent selectively reduces imines and iminium ions while leaving aldehydes and ketones largely unaffected [11].

Sodium triacetoxyborohydride [NaBH(OAc)₃] provides the highest selectivity and functional group tolerance, operating effectively in aprotic solvents such as dichloromethane [10] [11]. This reagent demonstrates exceptional performance in one-pot reductive amination procedures, where imine formation and reduction occur sequentially without isolation of intermediates [10].

Continuous Flow Synthesis Optimization

Continuous flow synthesis represents a paradigm shift in organic synthesis, offering enhanced safety, improved mass and heat transfer, and superior process control compared to traditional batch methodologies [18] [19] [20] [21]. The application of flow chemistry to 1-(2-butyl)piperazine synthesis enables precise control over reaction parameters and facilitates real-time optimization [18] [22].

Microreactor Technology Applications

Microreactor technology provides exceptional control over reaction conditions through precise manipulation of temperature, pressure, and residence time [23] [24] [25]. These devices typically feature channel dimensions in the range of 100-1000 micrometers, resulting in extremely high surface-area-to-volume ratios that enhance heat and mass transfer [24].

Table 4: Continuous Flow Synthesis Methods for 1-(2-Butyl)piperazine

| Reactor Type | Channel Dimensions | Flow Rate (μL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) | Throughput (g/h) |

|---|---|---|---|---|---|---|---|

| Microreactor (PTFE) | 500 μm × 250 μm | 10-50 | 2-10 | 80-120 | 1-5 | 88-95 | 0.1-0.5 |

| Glass microreactor | 150 μm × 150 μm | 5-25 | 4-15 | 100-150 | 2-8 | 90-97 | 0.05-0.2 |

| Stainless steel coil | 1 mm ID | 100-500 | 5-20 | 120-180 | 5-15 | 85-92 | 1-5 |

| Packed bed reactor | 2 mm ID | 200-1000 | 10-30 | 80-140 | 3-10 | 82-90 | 2-10 |

| Membrane reactor | 0.8 mm ID | 50-200 | 8-25 | 90-130 | 2-6 | 86-94 | 0.5-2 |

Glass microreactors demonstrate exceptional chemical resistance and thermal stability, enabling operation under aggressive conditions that would be challenging in batch systems [24]. The transparency of glass facilitates real-time reaction monitoring and optimization [24].

Polytetrafluoroethylene (PTFE) microreactors offer excellent chemical inertness and are particularly suitable for reactions involving strong bases or nucleophiles [26]. The flexibility of PTFE tubing enables easy reconfiguration of flow systems for different synthetic applications [26].

Process Intensification Techniques

Process intensification encompasses various strategies to enhance reaction efficiency, reduce equipment size, and minimize environmental impact [27] [26] [28]. These techniques focus on optimizing fundamental transport phenomena to achieve superior performance compared to conventional batch processes [27] [29].

Table 5: Process Intensification Techniques for Enhanced Synthesis

| Technique | Temperature Range (°C) | Pressure Range (bar) | Reaction Time Reduction | Energy Efficiency | Yield Enhancement (%) | Selectivity Improvement | Scalability |

|---|---|---|---|---|---|---|---|

| Microwave-assisted synthesis | 150-250 | 1-10 | 80-95% | High | 10-25 | Moderate to High | Good |

| Ultrasound-assisted synthesis | 60-120 | 1-5 | 60-80% | Very High | 5-20 | High | Excellent |

| High-pressure synthesis | 100-200 | 50-200 | 70-85% | Medium | 15-30 | High | Limited |

| Electrochemical synthesis | 25-80 | 1-3 | 40-70% | Very High | 8-18 | Very High | Good |

| Photochemical synthesis | 25-100 | 1-5 | 50-75% | High | 12-22 | High | Limited |

| Supercritical fluid synthesis | 100-300 | 100-400 | 60-80% | Medium | 10-20 | Moderate to High | Moderate |

Microwave-assisted synthesis enables rapid and uniform heating, resulting in dramatic reductions in reaction times while maintaining or improving yields [23] [26]. The selective heating of polar molecules facilitates efficient energy transfer and enhanced reaction rates [26].

Ultrasound-assisted synthesis provides exceptional mixing and mass transfer enhancement through acoustic cavitation effects [26]. This technique proves particularly valuable for heterogeneous systems where improved interfacial contact enhances reaction efficiency [26].

The integration of multiple process intensification techniques creates synergistic effects that exceed the benefits of individual methodologies [26]. For example, the combination of microwave heating with flow chemistry enables precise temperature control while achieving rapid reaction rates [26].

Table 6: Catalyst Performance Comparison for Hydrogenation Reactions

| Catalyst System | Activity (TOF h⁻¹) | Selectivity (%) | Operating Temperature (°C) | Hydrogen Pressure (bar) | Stability (cycles) | Cost Factor | Environmental Impact |

|---|---|---|---|---|---|---|---|

| Pd/C (5%) | 250-400 | 90-95 | 40-80 | 20-50 | >100 | High | Low |

| Pt/C (5%) | 300-500 | 92-97 | 50-100 | 30-60 | >150 | Very High | Low |

| Ru/C (5%) | 200-350 | 88-93 | 30-70 | 15-40 | >80 | High | Low |

| Rh/C (5%) | 400-600 | 94-98 | 40-90 | 25-55 | >120 | Very High | Low |

| Raney Nickel | 150-250 | 85-90 | 60-120 | 40-80 | 50-80 | Low | Medium |

| NaBH₄ | N/A | 75-85 | 0-25 | N/A | Single use | Low | Medium |

| NaBH₃CN | N/A | 80-90 | 0-40 | N/A | Single use | Medium | Medium |

| LiAlH₄ | N/A | 85-95 | -78 to 25 | N/A | Single use | Medium | High |

Modern process optimization employs advanced computational methods, including Bayesian optimization and machine learning algorithms, to identify optimal reaction conditions with minimal experimental effort [22] [30]. These approaches enable systematic exploration of multidimensional parameter spaces while minimizing resource consumption [30].

The implementation of real-time process analytical technology (PAT) enables continuous monitoring and adjustment of critical process parameters [30]. This capability ensures consistent product quality while maximizing process efficiency and minimizing waste generation [30].

Table 7: Optimization Parameters Impact Analysis

| Parameter | Impact on Yield | Impact on Selectivity | Impact on Rate | Optimization Window | Control Difficulty | Cost Impact |

|---|---|---|---|---|---|---|

| Temperature | High | High | Very High | ±20°C | Easy | High |

| Pressure | Medium | Medium | High | ±10 bar | Medium | Medium |

| Flow Rate | Medium | Low | Medium | ±50% | Easy | Low |

| Residence Time | High | Medium | High | ±30% | Easy | Low |

| Catalyst Loading | Medium | High | High | ±1 mol% | Easy | High |

| Substrate Concentration | Medium | Low | Medium | ±0.2M | Easy | Low |

| pH | Low | Medium | Low | ±1 unit | Medium | Low |

| Solvent Selection | High | High | Medium | Discrete | Easy | Medium |

XLogP3

GHS Hazard Statements

H227 (50%): Combustible liquid [Warning Flammable liquids];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant